3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-chloro-5-methylphenyl group at the 3-position
Preparation Methods
The synthesis of 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methylbenzene and pyridine-4-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide) at elevated temperatures (e.g., 80-100°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Amidation: The carboxylic acid can react with amines to form amides, which are useful intermediates in medicinal chemistry.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes.
Comparison with Similar Compounds
Similar compounds to 3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid include other pyridine carboxylic acids and substituted phenyl derivatives. For example:
3-(3-Chlorophenyl)pyridine-4-carboxylic acid: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.
3-(3-Methylphenyl)pyridine-4-carboxylic acid: Similar structure but lacks the chloro group, which can influence its electronic properties and reactivity.
3-(3-Bromo-5-methylphenyl)pyridine-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
The uniqueness of this compound lies in the specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-9(6-10(14)5-8)12-7-15-3-2-11(12)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZLCGAZAOUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687629 |
Source
|
Record name | 3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-02-8 |
Source
|
Record name | 3-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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